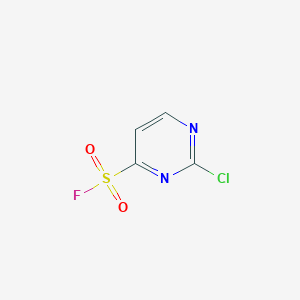

2-Chloropyrimidine-4-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyrimidine-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2O2S/c5-4-7-2-1-3(8-4)11(6,9)10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHIDBGKQJWRAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloropyrimidine-4-sulfonyl fluoride chemical structure and properties

A Dual-Electrophile Scaffold for SuFEx-Enabled Drug Discovery

Part 1: Executive Summary & Chemical Identity

2-Chloropyrimidine-4-sulfonyl fluoride represents a high-value "bifunctional" scaffold in modern medicinal chemistry. Unlike standard sulfonyl chlorides, which are prone to rapid hydrolysis and non-selective reactivity, this sulfonyl fluoride (SF) analog leverages the unique stability-reactivity profile of the Sulfur(VI) Fluoride Exchange (SuFEx) class.[1]

Its core value lies in its orthogonal reactivity :

-

C2-Position (Chlorine): A highly reactive site for Nucleophilic Aromatic Substitution (

), allowing for the attachment of diversity elements (amines, alkoxides) without disturbing the sulfonyl fluoride. -

C4-Position (Sulfonyl Fluoride): A latent electrophile that remains inert under standard synthetic conditions but activates selectively towards specific nucleophiles (Tyr, Lys, Ser residues) or under SuFEx catalysis.

Chemical Identity Table[2]

| Property | Detail |

| IUPAC Name | 2-Chloropyrimidine-4-sulfonyl fluoride |

| Molecular Formula | |

| Molecular Weight | 196.59 g/mol |

| Structure Description | Pyrimidine ring substituted at C2 with Cl and C4 with |

| Physical State | Solid (Low melting point, analog-based estimation: 40–70 °C) |

| Solubility | Soluble in DCM, THF, Acetonitrile; Hydrolytically stable in neutral water. |

| Key Functionality | Dual Electrophile ( |

Part 2: Synthesis & Production Strategy

The synthesis of 2-chloropyrimidine-4-sulfonyl fluoride is rarely direct. The most robust "field-proven" protocol involves the oxidative chlorination of the corresponding thiol, followed by a halide exchange. This method avoids the use of unstable sulfonyl chloride intermediates.

Step-by-Step Protocol

1. Oxidative Chlorination (In Situ Generation)

-

Precursor: 2-Chloropyrimidine-4-thiol.

-

Reagents: Sodium Hypochlorite (NaOCl, commercial bleach) or

gas (less preferred due to safety). -

Solvent: Biphasic system (

/ -

Mechanism: The thiol is oxidized to the sulfonyl chloride (

). Critical Note: The 2-chloro substituent makes the sulfonyl chloride extremely electrophilic and prone to hydrolysis; do not isolate.

2. Fluoride Exchange (The "KHF2" Method)

-

Reagents: Potassium Bifluoride (

) or Potassium Fluoride (KF) with 18-crown-6. -

Conditions: Stirring the biphasic mixture at 0°C to Room Temperature.

-

Outcome: The

is displaced by

3. Purification

-

Workup: Separation of the organic layer, drying over

, and concentration. -

Purification: Silica gel chromatography (Hexanes/EtOAc). The SF group is stable on silica, unlike the chloride.

Synthesis Workflow Diagram

Caption: Robust synthetic pathway converting thiol precursors to stable sulfonyl fluorides via in situ chloride generation.[6][7]

Part 3: Chemoselectivity & Reactivity Profile

This is the most critical section for drug discovery applications. The 2-chloropyrimidine-4-sulfonyl fluoride scaffold exhibits a "Reactivity Switch" that distinguishes it from phenyl sulfonyl fluorides.

The Hierarchy of Reactivity

Unlike sulfonyl chlorides, where the sulfur center is often the most reactive electrophile, the sulfonyl fluoride group is kinetically stabilized. In this specific scaffold, the C2-Chlorine is the primary electrophile towards amines.

-

Reaction with Amines (Primary/Secondary):

-

Dominant Pathway:

at C2. -

Reasoning: The pyrimidine ring is electron-deficient (due to N atoms). The sulfonyl fluoride at C4 acts as a strong electron-withdrawing group (EWG), further activating the C2 position for nucleophilic attack.

-

Outcome: Formation of 2-amino-pyrimidine-4-sulfonyl fluoride. The

remains intact.

-

-

Reaction with SuFEx Nucleophiles (Phenols/Silyl Ethers):

Chemoselectivity Logic Diagram

Caption: Orthogonal reactivity map. C2-Cl reacts spontaneously with amines (

Part 4: Applications in Drug Discovery[1][8]

1. Covalent Probes & Warheads

The

-

Target Residues: Tyrosine (Tyr), Lysine (Lys), Serine (Ser), and Histidine (His).

-

Mechanism: Proximity-driven SuFEx. The inhibitor binds to the protein pocket; if a nucleophilic residue is nearby, the fluoride is displaced, forming a permanent covalent bond.

2. Bifunctional Linkers (PROTACs)

Researchers use this scaffold to build libraries.

-

Step 1: React the C2-Cl with a diversity set of amines (building the ligand affinity).

-

Step 2: The remaining C4-

serves as the covalent "hook" to the target protein.

Part 5: Safety & Handling

-

Moisture Sensitivity: While more stable than chlorides, sulfonyl fluorides should be stored in a desiccator or under inert gas (

/Ar) to prevent slow hydrolysis to sulfonic acid ( -

Corrosivity: Hydrolysis generates Hydrofluoric Acid (HF). Glassware etching may be observed over long storage. Use plastic (PP/PE) containers for long-term storage if possible.

-

Toxicity: Like all sulfonyl fluorides (e.g., PMSF), this compound is a potent irreversible inhibitor of serine proteases. Handle with extreme care (gloves, goggles, fume hood) to avoid enzyme inhibition in the operator.

References

-

Sharpless, K. B., et al. (2014).[8] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Wright, S. W., & Hallstrom, K. N. (2006). "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." The Journal of Organic Chemistry. Link

-

Grygorenko, O. O., et al. (2024). "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides." The Journal of Organic Chemistry. Link

-

Jones, L. H. (2018). "Sulfonyl fluorides in chemical biology and drug discovery." MedChemComm. Link

Sources

- 1. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]

- 2. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-chloropyrimidine-4-sulfonyl fluoride (C4H2ClFN2O2S) [pubchemlite.lcsb.uni.lu]

- 4. wuxibiology.com [wuxibiology.com]

- 5. SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. Installation of -SO2F groups onto primary amides - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Precision: An Introduction to Pyrimidine-Based Sulfonyl Fluoride Warheads in Targeted Covalent Inhibitors

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by Michael acceptors, such as acrylamides, which predominantly target highly nucleophilic cysteine residues. However, the limited prevalence of targetable cysteines in the human proteome has necessitated the development of new electrophilic warheads. Enter Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

As a Senior Application Scientist navigating the intersection of chemical biology and drug discovery, I have observed a paradigm shift toward using sulfonyl fluoride (SF) warheads. When conjugated to privileged recognition scaffolds—specifically pyrimidine derivatives —these warheads enable the highly selective, context-dependent covalent modification of non-cysteine residues (Lys, Tyr, Ser, Thr, His). This technical guide explores the mechanistic foundations, design principles, and field-proven methodologies for deploying pyrimidine-based sulfonyl fluoride probes.

Mechanistic Foundations: The Synergy of Scaffold and Warhead

The efficacy of a pyrimidine-based SF probe relies on a bipartite mechanism: non-covalent recognition followed by proximity-driven covalent capture.

The Pyrimidine Recognition Motif

Pyrimidines (e.g., tri-substituted pyrimidines, 2-aminopyrazolo-pyrimidines) are ubiquitous in kinase inhibitor design. They act as structural mimics of the adenine ring of ATP, forming critical, highly directional hydrogen bonds with the backbone amides of the kinase hinge region[1]. This non-covalent anchoring dictates the precise spatial trajectory of the attached electrophile.

The Sulfonyl Fluoride (SuFEx) Warhead

Introduced as the "next generation" of click chemistry, SuFEx relies on the unique properties of the sulfur-fluorine bond[2]. Unlike sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis, sulfonyl fluorides are thermodynamically stable[3].

-

Resistance to Reduction: Due to the extreme electronegativity of fluorine, the S-F bond undergoes exclusively heterolytic cleavage. It has a high homolytic bond dissociation energy (~90.5 kcal/mol), meaning it does not generate radical intermediates and remains completely inert in highly reductive, glutathione-rich (GSH) intracellular environments[3].

-

Context-Dependent Reactivity: In aqueous solution, the SF group is essentially unreactive. It requires a specific protein microenvironment to activate. Proximal basic residues (such as histidine or lysine) act as general bases to deprotonate the target nucleophile (e.g., the hydroxyl of a tyrosine or the

-amino group of a lysine), while the local hydrogen-bonding network stabilizes the leaving fluoride ion[1].

Logical flow of SuFEx activation within a kinase binding pocket.

Design Principles & Structure-Activity Relationships

When engineering a pyrimidine-based SF probe, experimental causality dictates that the linker length and warhead orientation must be meticulously tuned. The SF group must be positioned within 3-4 Å of the target nucleophile to allow the

By utilizing an SF warhead, we expand the targetable "covalome" beyond cysteine. For instance, pyrimidine-based SF probes have been utilized to selectively modify Tyrosine-111 in Schistosoma japonicum GST (sjGST)[5], as well as the conserved catalytic Lysine-295 in SRC kinase[4].

Table 1: Comparative Analysis of Covalent Warheads

| Warhead Type | Typical Target Nucleophile | Intrinsic Reactivity | Stability in GSH (Live Cells) | Reversibility |

| Acrylamide | Cysteine | Moderate to High | Low to Moderate | Irreversible |

| Chloroacetamide | Cysteine | High | Low | Irreversible |

| Sulfonyl Fluoride | Lys, Tyr, Ser, Thr, His | Very Low (Context-dependent) | Extremely High | Irreversible |

| Fluorosulfate | Tyr, Lys | Extremely Low | Extremely High | Irreversible |

Experimental Methodology: Synthesis and Chemoproteomic Profiling

To ensure scientific integrity, the protocols utilized in developing these probes must be self-validating. Below are the optimized workflows for synthesizing pyrimidine-SF compounds and validating their targets in live cells.

Protocol 1: In-Situ Synthesis of Pyrimidine-Sulfonyl Fluorides

Traditional synthesis using

-

Precursor Activation: Dissolve the pyrimidine-sulfonic acid precursor (1.0 eq) in a biphasic solvent system (e.g.,

). -

Chlorination: Add trichloroacetonitrile (

) and triphenylphosphine ( -

Fluoride Exchange: Introduce potassium bifluoride (

, 2.0 eq) as the fluoride source[6]. Causality: While TBAF is commonly used, -

Isolation: Stir at room temperature for 2-4 hours. The heterolytic stability of the S-F bond allows for standard aqueous workup without the risk of hydrolyzing the newly formed warhead[3].

Protocol 2: Activity-Based Protein Profiling (ABPP) Workflow

To validate target engagement, we utilize an alkyne-tagged pyrimidine-SF probe (e.g., XO44 or G1-yne)[1][5]. This protocol is a self-validating system: the stringent washing ensures only covalently modified proteins are detected by mass spectrometry.

-

In Vivo Labeling: Incubate live cells with the alkyne-tagged pyrimidine-SF probe (1-10 µM) for 1-4 hours. Causality: The inert nature of the SF group ensures it survives the GSH-rich intracellular environment until it binds its specific target[3].

-

Lysis: Harvest and lyse cells using a mild detergent buffer (1% NP-40 in PBS) supplemented with protease inhibitors.

-

Click Chemistry (CuAAC): React the proteome lysate with a biotin-azide reporter. Add

(1 mM), THPTA ligand (100 µM), and sodium ascorbate (1 mM) to catalyze the cycloaddition. -

Enrichment & Stringent Washing: Capture biotinylated proteins on streptavidin-agarose beads. Wash stringently with 1% SDS and 8M urea. Causality: This step breaks all non-covalent protein-protein interactions, ensuring that any protein remaining on the beads is a direct covalent target of the SF probe.

-

LC-MS/MS Analysis: Perform on-bead tryptic digestion and analyze the eluted peptides. The exact site of modification is identified by a mass shift corresponding to the pyrimidine-sulfonyl adduct[4].

Step-by-step chemoproteomic workflow for validating pyrimidine-SF target engagement.

Quantitative Case Studies in Drug Discovery

The integration of pyrimidine scaffolds with SF warheads has yielded remarkable successes in both kinase inhibition and general protein targeting.

-

Targeting SRC Kinase: A pyrimidine 2-aminopyrazole derived SF probe was designed to target SRC kinase. Despite SRC possessing 16 lysines and 13 tyrosines, the probe exhibited exquisite, super-stoichiometric selectivity for Lys295 (the catalytic lysine)[4]. Crystallographic data (2.5 Å resolution) confirmed the covalent S-N bond formation at Lys295, driven entirely by the precise positioning of the pyrimidine scaffold in the ATP-binding pocket[4].

-

Targeting Glutathione S-Transferase (GST): Using a pyrazole-pyrimidine-containing SF compound (G1-yne), researchers successfully targeted Schistosoma japonicum GST (sjGST)[5]. The reaction selectively modified Tyrosine-111, demonstrating the warhead's ability to label non-catalytic, context-activated tyrosine residues for site-selective protein immobilization[5].

Table 2: Kinetic and Binding Data of Selected Pyrimidine-SF Probes

| Probe | Target Protein | Modified Residue | Binding Affinity / Application |

| XO44 | Multiple Kinases | Conserved Lysine | Used for broad-spectrum competition-based chemoproteomics[1] |

| Probe 2 | SRC Kinase | Lys295 | Selective Kinase Inhibition (Confirmed via 2.5 Å Cocrystal)[4] |

| G1-yne | sjGST | Tyr111 | Site-selective covalent protein immobilization[5] |

Conclusion

The integration of pyrimidine scaffolds with sulfonyl fluoride warheads represents a massive leap forward in covalent drug discovery. By leveraging the thermodynamic stability and context-dependent reactivity of SuFEx chemistry, we can design highly selective probes that target previously "undruggable" non-cysteine residues. As we continue to refine our understanding of how the protein microenvironment activates the S-F bond, pyrimidine-based SF compounds will undoubtedly transition from powerful chemical biology tools to next-generation clinical therapeutics.

References

- Structure-based design and analysis of SuFEx chemical probes. NIH.

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore.

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. rhhz.net.

- Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole kinase-recognition scaffold.

- Sulfur(VI) Fluoride Exchange (SuFEx)

- Site-Selective Protein Immobilization by Covalent Modification of GST Fusion Proteins.

Sources

- 1. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

An In-depth Technical Guide to the Stability of 2-Chloropyrimidine-4-sulfonyl Fluoride in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chloropyrimidine-4-sulfonyl fluoride is a reactive fragment of significant interest in drug discovery, particularly for the development of targeted covalent inhibitors. Its utility is intrinsically linked to the delicate balance between its stability in aqueous physiological environments and its reactivity towards nucleophilic amino acid residues on target proteins. This technical guide provides a comprehensive overview of the principles governing the stability of 2-chloropyrimidine-4-sulfonyl fluoride in aqueous buffers. We will explore the mechanistic underpinnings of its hydrolysis, the influence of pH, and provide field-proven, step-by-step protocols for its empirical stability assessment. This document is intended to equip researchers with the necessary knowledge to design robust experiments, interpret stability data accurately, and ultimately, harness the full potential of this valuable chemical entity in their drug discovery endeavors.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

The paradigm of drug design has seen a resurgence of interest in covalent inhibitors, which offer the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1] Within this class of therapeutics, sulfonyl fluorides have emerged as a "privileged" warhead.[1][2][3] This is due to their unique combination of stability and context-dependent reactivity.[4][5] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater resistance to hydrolysis, a critical attribute for drugs intended for systemic administration.[6][7]

The 2-chloropyrimidine scaffold is a common motif in kinase inhibitors, and its incorporation into a sulfonyl fluoride structure presents an attractive strategy for developing novel covalent modifiers. The stability of the 2-chloropyrimidine-4-sulfonyl fluoride in aqueous media is a critical parameter that dictates its suitability as a drug candidate. A compound that degrades too rapidly will not have a sufficient half-life to reach its intended target, while one that is too stable may not be reactive enough to form the desired covalent bond. This guide will provide the foundational knowledge and practical protocols to navigate this crucial aspect of drug development.

The Chemical Landscape of Sulfonyl Fluoride Stability

The stability of a sulfonyl fluoride in an aqueous environment is primarily governed by its susceptibility to hydrolysis. This reaction involves the nucleophilic attack of water or hydroxide ions on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of the corresponding sulfonic acid.

The Hydrolysis Mechanism

The hydrolysis of 2-chloropyrimidine-4-sulfonyl fluoride can proceed through two main pathways, which are pH-dependent:

-

Neutral Hydrolysis: At neutral pH, a water molecule acts as the nucleophile. This process is generally slow for most sulfonyl fluorides due to the relatively weak nucleophilicity of water and the strong carbon-sulfur bond.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the more potent nucleophile, the hydroxide ion (OH-), attacks the sulfonyl group, significantly accelerating the rate of hydrolysis.

The electron-withdrawing nature of the 2-chloropyrimidine ring is expected to influence the electrophilicity of the sulfonyl sulfur, thereby modulating its reactivity.

Caption: Proposed hydrolysis pathways for 2-chloropyrimidine-4-sulfonyl fluoride.

A Framework for Stability Assessment: Experimental Design

A well-designed stability study is crucial for obtaining reliable and reproducible data. The following sections outline the key considerations for designing a robust experimental protocol.

Buffer Selection and pH Range

The choice of buffer is critical to accurately mimic physiological conditions and to control the pH of the solution. It is recommended to assess the stability of 2-chloropyrimidine-4-sulfonyl fluoride across a range of pH values relevant to drug discovery and development, typically from acidic (pH 4-5) to basic (pH 8-9) conditions, with a focus on physiological pH (7.4).

Recommended Buffers:

-

pH 4.0: Acetate Buffer

-

pH 7.4: Phosphate-Buffered Saline (PBS)

-

pH 9.0: Borate Buffer

It is imperative to ensure that the buffer components themselves do not react with the test compound.

Temperature and Incubation Time

Stability studies are often conducted at ambient temperature (around 25°C) and at an elevated temperature (e.g., 37°C or 40°C) to simulate physiological conditions and to perform accelerated stability testing.[8] The duration of the study should be sufficient to observe a measurable degradation of the compound, with time points typically ranging from 0 hours to 24 or 48 hours, and in some cases, longer for highly stable compounds.[8][9]

Experimental Protocol for Stability Assessment

This protocol provides a step-by-step guide for determining the stability of 2-chloropyrimidine-4-sulfonyl fluoride in aqueous buffers.

Materials and Reagents

-

2-Chloropyrimidine-4-sulfonyl fluoride

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Acetate Buffer, pH 4.0

-

Borate Buffer, pH 9.0

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, HPLC grade

-

HPLC or UPLC system with UV and Mass Spectrometry (MS) detectors

-

Analytical column (e.g., C18)

-

Incubator or water bath

Workflow Diagram

Caption: Experimental workflow for stability assessment.

Step-by-Step Procedure

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-chloropyrimidine-4-sulfonyl fluoride in DMSO.

-

Working Solution Preparation: Dilute the stock solution into each of the pre-warmed (to the desired incubation temperature) aqueous buffers (pH 4.0, 7.4, and 9.0) to a final concentration of 100 µM. The final concentration of DMSO should be kept low (e.g., ≤1%) to minimize its effect on the reaction.

-

Incubation: Incubate the working solutions at the desired temperatures (e.g., 25°C and 37°C).

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each incubation mixture. The t=0 sample should be taken immediately after the addition of the compound to the buffer.

-

Quenching: Immediately quench the reaction in the collected aliquots by diluting them with an equal volume of cold acetonitrile. This will precipitate any proteins and stop further degradation.

-

Sample Analysis: Analyze the quenched samples by reverse-phase HPLC or UPLC coupled with a UV detector and a mass spectrometer.

-

HPLC Method: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Detection: Monitor the disappearance of the parent compound (2-chloropyrimidine-4-sulfonyl fluoride) and the appearance of the sulfonic acid degradation product by both UV absorbance and mass spectrometry.

-

-

Data Analysis:

-

Determine the peak area of the parent compound at each time point.

-

Plot the natural logarithm of the peak area of the parent compound versus time.

-

If the degradation follows first-order kinetics, the plot will be linear. The slope of this line will be the negative of the degradation rate constant (k).

-

Calculate the half-life (t₁/₂) of the compound at each pH and temperature using the equation: t₁/₂ = 0.693 / k.

-

Data Presentation and Interpretation

The quantitative data obtained from the stability studies should be summarized in a clear and concise format to facilitate comparison and interpretation.

Tabulated Stability Data

| pH | Temperature (°C) | Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) |

| 4.0 | 25 | Value | Value |

| 4.0 | 37 | Value | Value |

| 7.4 | 25 | Value | Value |

| 7.4 | 37 | Value | Value |

| 9.0 | 25 | Value | Value |

| 9.0 | 37 | Value | Value |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Interpretation of Results

The half-life values will provide a quantitative measure of the stability of 2-chloropyrimidine-4-sulfonyl fluoride under different conditions.

-

Effect of pH: A shorter half-life at higher pH values would confirm a base-catalyzed hydrolysis mechanism.

-

Effect of Temperature: A shorter half-life at elevated temperatures is expected, as reaction rates generally increase with temperature. This data can be used to estimate the shelf-life of the compound under different storage conditions.

Conclusion and Future Directions

The stability of 2-chloropyrimidine-4-sulfonyl fluoride in aqueous buffers is a critical parameter for its successful application in drug discovery. This guide has provided a comprehensive overview of the factors influencing its stability and a detailed protocol for its empirical assessment. By understanding the principles of hydrolysis and by employing robust experimental designs, researchers can confidently evaluate the suitability of this and related compounds for further development as targeted covalent inhibitors.

Future studies could involve a more detailed kinetic analysis to elucidate the precise mechanism of hydrolysis and to identify any potential catalytic effects of buffer components. Additionally, the stability of the compound in the presence of biological matrices, such as plasma or cell lysates, should be investigated to provide a more accurate prediction of its in vivo behavior. The insights gained from these studies will be invaluable for the rational design of the next generation of covalent therapeutics.

References

-

Parsons, R. L., Jr., & Gonzalez, S. (1967). Analysis of Sulfonic Acids by Forming Sulfonyl Fluoride Derivatives. Analytical Chemistry, 39(12), 1544-1545. Retrieved from [Link]

-

Gemoets, H. P. L., La-Venia, A., L-V, A., ... & Noël, T. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(32), 12694-12700. Retrieved from [Link]

-

Mancini, R. J., & Ball, N. D. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 7(3), 124-136. Retrieved from [Link]

-

Mukherjee, H., Debreczeni, J., Breed, J., Tentarelli, S., Aquila, B., Dowling, J. E., ... & Grimster, N. P. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. MedChemComm, 8(11), 2094-2102. Retrieved from [Link]

-

Gemoets, H. P. L., La-Venia, A., L-V, A., ... & Noël, T. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(32), 12694-12700. Retrieved from [Link]

-

Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

-

American Chemical Society. (n.d.). Sustainable synthesis of sulfonyl fluorides in water. Retrieved from [Link]

-

Di Nardo, G., & Gaggero, N. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4153. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2016, January 12). NMAM 6012: Sulfuryl Fluoride. Retrieved from [Link]

-

Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

-

Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 1-10. Retrieved from [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]

-

Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4883-4892. Retrieved from [Link]

-

Chiarucci, M., Di Bussolo, V., & Radi, M. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. ACS Medicinal Chemistry Letters, 15(1), 108-114. Retrieved from [Link]

-

Hatcher, J. M., K-Y, C., ... & Gray, N. S. (2026, February 5). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. Angewandte Chemie International Edition, 65(6), e202515089. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Retrieved from [Link]

-

Ball, N. D. (2022, January 19). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Chemical Science, 13(3), 633-644. Retrieved from [Link]

-

Narayanan, A., Jones, L. H., & Kelly, J. W. (2023, January 20). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(3), 464-482. Retrieved from [Link]

-

Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., ... & Mykhailiuk, P. K. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 91(2), 1184-1194. Retrieved from [Link]

-

Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., ... & Mykhailiuk, P. K. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). Covalent inhibitors containing sulfonyl fluoride moieties. Retrieved from [Link]

-

Cornella, J., Martin-Montero, R., & Larrosa, I. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1361-1364. Retrieved from [Link]

-

Jones, L. H., Narayanan, A., & Kelly, J. W. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(6), 3212-3224. Retrieved from [Link]

-

Jones, L. H., Narayanan, A., & Kelly, J. W. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(6), 3212-3224. Retrieved from [Link]

-

Woon, E. C. Y., T-C, T., ... & Sharpless, K. B. (2018). Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery. Angewandte Chemie International Edition, 57(31), 9775-9779. Retrieved from [Link]

-

Al-Faiyz, Y. S., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1761. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology. Retrieved from [Link]

-

Dong, J., & Sharpless, K. B. (n.d.). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. Retrieved from [Link]

-

Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761-4764. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. Retrieved from [Link]

-

Keppner, A., Seitel, A., Scholl, C., ... & Hartmann, R. W. (2020). Solubility and Stability Enhanced Oral Formulations for the Anti-Infective Corallopyronin A. Pharmaceutics, 12(11), 1105. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. Retrieved from [Link]

-

Am Ende, C. W., Dehnhardt, C. M., & Sharpless, K. B. (n.d.). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. Retrieved from [Link]

Sources

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 9. japsonline.com [japsonline.com]

Applications of 2-Chloropyrimidine-4-sulfonyl Fluoride in Chemical Biology: A Bifunctional Hub for SuFEx Click Chemistry and Covalent Probe Design

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes[1]. Within this paradigm, 2-chloropyrimidine-4-sulfonyl fluoride emerges as a highly privileged, bifunctional heteroaryl scaffold. By combining a highly electrophilic C2-position susceptible to Nucleophilic Aromatic Substitution (SNAr) with a latent, thermodynamically stable C4-sulfonyl fluoride warhead, this molecule allows researchers to orthogonally build complex target-recognition scaffolds while preserving a reactive handle for late-stage bioconjugation or in vivo protein targeting[2].

This technical guide explores the mechanistic rationale, comparative advantages, and self-validating experimental methodologies for deploying 2-chloropyrimidine-4-sulfonyl fluoride in modern chemical biology.

The Mechanistic Rationale of the Bifunctional Hub

The power of 2-chloropyrimidine-4-sulfonyl fluoride lies in its orthogonal reactivity, which is governed by strict chemical causality:

-

Chemoselective SNAr at C2: The pyrimidine ring is highly electron-deficient, a property further exacerbated by the strongly electron-withdrawing -SO2F group at the C4 position. This makes the C2-chlorine bond highly susceptible to displacement by amines, anilines, or thiols under mild basic conditions.

-

Latent Electrophilicity of the S(VI)-F Bond: Unlike sulfonyl chlorides, which undergo rapid heterolytic cleavage and hydrolyze in aqueous media, sulfonyl fluorides are thermodynamically stable and highly resistant to reduction[3]. The S-F bond remains entirely inert during the C2-SNAr functionalization[4]. It requires specific activation—either via an exogenous catalyst (like BTMG or DBU) for ex vivo synthesis[5], or via the enzymatic-like microenvironment of a protein binding pocket for in vivo targeting[6].

Quantitative Comparison of Covalent Warheads

To understand why sulfonyl fluorides are prioritized for targeting non-catalytic residues, we must compare their physicochemical properties against traditional electrophiles.

Table 1: Quantitative and Qualitative Comparison of Covalent Warheads in Chemical Biology

| Warhead | Primary Target Residues | Aqueous Stability (Half-life) | Intrinsic Electrophilicity | Reversibility |

| Sulfonyl Fluoride (-SO2F) | Tyr, Lys, His, Ser | High (>24 hours) | Low (Requires activation) | Irreversible |

| Sulfonyl Chloride (-SO2Cl) | Ser, Lys, Non-specific | Very Low (<10 minutes) | Very High | Irreversible |

| Acrylamide | Cys | Moderate to High | Moderate | Irreversible |

| Fluorosulfate (-OSO2F) | Tyr, Lys | Very High (>48 hours) | Very Low | Irreversible |

Workflow of Orthogonal Reactivity

The following diagram illustrates the logical flow of utilizing 2-chloropyrimidine-4-sulfonyl fluoride, moving from initial scaffold construction to terminal biological application.

Bifunctional orthogonal reactivity of 2-chloropyrimidine-4-sulfonyl fluoride.

Expanding the Druggable Target Space: Beyond Cysteine

Historically, covalent drug discovery has relied on acrylamides targeting Cysteine. However, Cysteine is one of the least abundant amino acids, limiting the scope of targetable proteins. 2-Chloropyrimidine-4-sulfonyl fluoride expands this space by enabling the targeting of Tyrosine (Tyr), Lysine (Lys), and Histidine (His)[1].

The Causality of Tyrosine Targeting: Tyrosine is generally considered a poor nucleophile at physiological pH due to its high pKa (~10.5). However, when a sulfonyl fluoride probe binds to a protein pocket, the -SO2F group is often positioned near basic residues (e.g., Arginine, Lysine). These basic residues facilitate the deprotonation of the Tyrosine phenol, drastically lowering its pKa and generating a highly reactive phenoxide[6]. This microenvironment acts as a localized catalyst, driving the SuFEx reaction to form a stable protein-adduct while the probe remains entirely inert in systemic circulation[7].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in analytical checks to verify mechanistic success at each stage.

Protocol 1: Chemoselective SNAr Functionalization

Objective: To install a target-recognition scaffold at the C2 position while preserving the -SO2F warhead. Causality & Rationale: The use of a sterically hindered, non-nucleophilic base (DIEA) is strictly required. Utilizing bases like DBU or BTMG at this stage will erroneously catalyze premature SuFEx at the -SO2F group, leading to polymerization or warhead degradation[5].

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloropyrimidine-4-sulfonyl fluoride (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

-

Nucleophile Addition: Slowly add the primary/secondary amine (1.05 eq) at 0 °C to control the exothermic SNAr reaction and prevent off-target reactivity.

-

Base Addition: Dropwise add N,N-Diisopropylethylamine (DIEA) (1.5 eq).

-

Reaction Monitoring (Self-Validation Check): Stir at room temperature and monitor via LC-MS.

-

Validation: The reaction is deemed successful when the starting material's distinct chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio) is completely consumed, and the new product mass appears. Crucially, the product mass must retain the +83 Da signature of the intact -SO2F group.

-

-

Workup: Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate, and purify via flash chromatography.

Protocol 2: In Vitro Target Engagement and Covalent Modification

Objective: To validate the covalent labeling of a target protein by the synthesized pyrimidine-4-sulfonyl fluoride probe. Causality & Rationale: The probe remains inert in the buffer until it binds the target. Upon binding, the protein's microenvironment catalyzes the extrusion of the fluoride ion, forming a stable sulfonate ester with the target residue[6].

Step-by-Step Methodology:

-

Protein Preparation: Dilute the purified target protein to 2-5 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

Probe Incubation: Add the synthesized sulfonyl fluoride probe (10-50 µM final concentration, max 1% DMSO) to the protein solution. Incubate at 37 °C for 1-4 hours.

-

Intact Mass Analysis (Self-Validation Check 1): Analyze an aliquot via Intact LC-MS.

-

Validation: Successful covalent modification is confirmed by a mass shift equal to the exact mass of the probe minus 20.00 Da (accounting for the loss of HF during the SuFEx reaction).

-

-

Peptide Mapping: Denature the remaining protein in 8M Urea, reduce with DTT, alkylate with Iodoacetamide, and digest with Trypsin overnight.

-

MS/MS Sequencing (Self-Validation Check 2): Analyze the peptide fragments via LC-MS/MS.

-

Validation: Identify the modified peptide by searching for the mass addition on Tyr, Lys, or His residues, confirming the exact site of target engagement[7].

-

Future Perspectives in Drug Development

The 2-chloropyrimidine-4-sulfonyl fluoride hub is rapidly becoming a cornerstone in advanced therapeutic modalities. Beyond traditional TCIs, this scaffold is being integrated into Covalent PROTACs (Proteolysis Targeting Chimeras), where the -SO2F group ensures irreversible binding to the target protein prior to ubiquitination. As the field of chemical biology continues to map the "ligandable" proteome, the tunable stability and context-dependent reactivity of heteroaryl sulfonyl fluorides will be paramount in drugging previously undruggable targets.

References

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Publications URL

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: Merck Millipore / Sigma-Aldrich URL

- Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: NIH / PMC URL

- Source: Chinese Chemical Society (ccspublishing.org.cn)

- Accelerated SuFEx Click Chemistry for Modular Synthesis Source: Cold Spring Harbor Laboratory URL

- Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)

- Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface Source: NIH / PMC URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00912J [pubs.rsc.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 5. repository.cshl.edu [repository.cshl.edu]

- 6. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]

History and development of SuFEx click chemistry reagents

The Renaissance of Covalent Chemistry: A Technical Guide to SuFEx Reagents

Executive Summary

For decades, the dogma of medicinal chemistry cautioned against covalent drugs due to fears of indiscriminate reactivity and immunogenicity. This changed with the introduction of Sulfur-Fluoride Exchange (SuFEx) by K. Barry Sharpless in 2014.[1] Unlike the high-energy "spring-loaded" nature of traditional electrophiles (e.g., acrylamides, epoxides), SuFEx reagents possess a unique "sleeping beauty" profile: the S(VI)-F bond is hyper-stable in isolation but awakens to near-perfect reactivity within specific protein pockets or under precise catalytic conditions.

This guide provides a comprehensive technical analysis of SuFEx reagents, tracing their evolution from gaseous precursors to bench-stable solids, and offering validated protocols for their application in drug discovery and chemical biology.

Part 1: The Mechanistic Paradigm

The power of SuFEx lies in the paradox of the Sulfur(VI)-Fluoride bond. It is resistant to hydrolysis, thermolysis, and reduction, yet it undergoes rapid nucleophilic substitution when activated.

The Driving Force: Si–F Bond Formation

While protonation can activate the S-F bond, the most robust driving force in synthetic applications is the formation of the Silicon-Fluoride bond.

-

Bond Energy: The formation of the Si–F bond releases approximately 135 kcal/mol , significantly overcoming the S–F bond dissociation energy (~90 kcal/mol).

-

The "Split" Mechanism: The fluoride leaves as a stable species (often sequestered by the silyl group), preventing the reversibility common in other exchange reactions.

Diagram 1: The SuFEx Activation Cycle

This diagram illustrates the catalytic activation of the S(VI)-F bond, highlighting the transition from a dormant state to a reactive intermediate.

Caption: The SuFEx mechanism relies on the thermodynamic sink of the Si-F bond to drive the exchange of the stable S-F bond.

Part 2: Reagent Evolution – From Gas to Solid

The field has evolved from handling toxic gases to utilizing sophisticated, bench-stable solid reagents. This evolution has democratized SuFEx, making it accessible for high-throughput screening (HTS) and late-stage functionalization (LSF).

Table 1: Comparative Analysis of Key SuFEx Reagents

| Reagent Class | Reagent Name | State | Reactivity Profile | Primary Application |

| Gen 1 (Gas) | SO₂F₂ (Sulfuryl Fluoride) | Gas | High reactivity; requires specialized handling. | Synthesis of Fluorosulfates (Ar-OSO₂F) from phenols. |

| Gen 1 (Gas) | SOF₄ (Thionyl Tetrafluoride) | Gas | Multidimensional linker; 3D scaffold construction. | Creating polymers and complex 3D hubs (R-N=SOF₂). |

| Gen 2 (Liquid) | ESF (Ethenesulfonyl Fluoride) | Liquid | Michael acceptor + SuFEx hub.[2] | Covalent protein capture; bifunctional linkers. |

| Gen 3 (Solid) | AISF | Solid | Bench-stable; highly selective. | Installing -SO₂F on phenols/amines without gas handling. |

| Gen 3 (Solid) | SuFEx-IT | Solid | Fluorosulfuryl imidazolium triflate ; highly reactive.[3] | "Solid SO₂F₂" surrogate; rapid fluorosulfation.[4] |

Deep Dive: The Solid Revolution (AISF & SuFEx-IT)

Handling gaseous SO₂F₂ requires balloon setups or specialized autoclaves, limiting its use in parallel synthesis.

-

AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride): A crystalline reagent that acts as a precise donor of the fluorosulfonyl group.[5] It is selective for phenols and primary amines, often requiring less rigorous anhydrous conditions than acid chlorides.

-

SuFEx-IT: Developed to overcome the kinetic sluggishness of some phenols. This imidazolium salt acts as a "super-activated" transfer reagent, often completing reactions in minutes where SO₂F₂ gas might take hours.

Part 3: Experimental Protocols

Note: All procedures involving SuFEx reagents should be performed in a fume hood. While S-F bonds are stable, reagents like SO₂F₂ are toxic inhalants.

Protocol A: The "Solid Surrogate" Synthesis (Recommended)

Objective: Synthesis of an Aryl Fluorosulfate (Ar-OSO₂F) using SuFEx-IT (avoiding SO₂F₂ gas).

-

Preparation:

-

Dissolve the target phenol (1.0 equiv) in Acetonitrile (MeCN) [0.2 M concentration].

-

Add SuFEx-IT (1.2 equiv).

-

Add N-Methylimidazole (NMI) or DBU (2.0 equiv) as the base.

-

-

Reaction:

-

Stir at room temperature.

-

Monitoring: The reaction is typically extremely fast (< 30 mins). Monitor by TLC or LC-MS.[6] The fluorosulfate product is usually less polar than the phenol.

-

-

Workup:

-

Dilute with EtOAc and wash with 1M HCl (to remove the imidazolium byproduct and base).

-

Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Most aryl fluorosulfates are stable on silica gel. Flash chromatography (Hex/EtOAc) is standard.

-

Protocol B: Protein Labeling via SuFEx Probes

Objective: Covalent labeling of a target protein (e.g., Tyrosine residue) using a SuFEx probe.[1][7]

-

Probe Design:

-

Select a ligand with affinity for the target.[8]

-

Append a fluorosulfate (-OSO₂F) or sulfonyl fluoride (-SO₂F) warhead to a solvent-exposed region of the ligand.

-

-

Incubation:

-

Incubate protein (1-5 µM) with the SuFEx probe (10-50 µM) in PBS (pH 7.4).

-

Time: SuFEx kinetics are slower than acrylamides. Incubate for 1–24 hours.

-

Note: Unlike cysteine-targeting warheads, SuFEx probes rely on proximity-driven activation. They will not react with random surface residues, reducing off-target noise.

-

-

Validation:

-

Intact Mass Spec: Look for a mass shift corresponding to the probe adduct (minus HF).

-

Gel-Based ABPP: If the probe has an alkyne handle, perform CuAAC with a rhodamine-azide reporter to visualize labeling on SDS-PAGE.

-

Part 4: Biological Applications & The "Beyond Cysteine" Frontier

SuFEx has unlocked the "undruggable" proteome by targeting residues other than cysteine.

-

Tyrosine (Tyr): The primary target for aryl fluorosulfates. The phenolic hydroxyl of Tyr attacks the S(VI) center.

-

Lysine (Lys): Epsilon-amines can react with sulfonyl fluorides to form sulfonamides.[1]

-

Histidine (His): Imidazole nitrogens are also competent nucleophiles.

Diagram 2: Protein Profiling Workflow

A logical flow for using SuFEx probes in Activity-Based Protein Profiling (ABPP).

Caption: Workflow for Activity-Based Protein Profiling (ABPP) utilizing latent SuFEx probes to identify novel drug targets.

Part 5: Future Outlook

The field is moving toward SuFEx-enabled radiochemistry (using 18F-fluoride exchange for PET imaging) and SuFEx-based polymers (polysulfates) that rival polycarbonates in strength but offer superior chemical resistance. The development of enantioselective SuFEx catalysts remains a "holy grail," allowing for the construction of chiral sulfur centers for next-generation therapeutics.

References

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

-

Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. Link

-

Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Medicinal Chemistry Letters. Link

-

Bertram, J., et al. (2024).[9][10][11] Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry. Link

-

Zheng, Q., et al. (2016). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society. Link

-

Wang, J., et al. (2018). Fluorosulfuryl Imidazolium Triflates: An Efficient Reagent for the Synthesis of Aryl Fluorosulfates. Angewandte Chemie. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SuFEx Chemistry Enables Covalent Assembly of a 280-kDa 18-Subunit Pore-Forming Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent [pubmed.ncbi.nlm.nih.gov]

The Reactivity Profile of 2-Chloro vs. 4-Sulfonyl Fluoride Groups in Covalent Drug Discovery

Executive Summary

The resurgence of covalent therapeutics has necessitated a paradigm shift from hyper-reactive, indiscriminate electrophiles to highly tunable, context-dependent warheads. At the forefront of this evolution is the comparative utilization of classical 2-chloro-based alkylating agents (e.g., 2-chloroacetamides, 2-chloropyrimidines) and 4-sulfonyl fluoride groups (SuFEx warheads). This technical guide provides an in-depth mechanistic analysis of their reactivity profiles, structural biology implications, and the self-validating experimental frameworks required to confirm target engagement.

Mechanistic Dichotomy & Causality

The fundamental difference between 2-chloro and 4-sulfonyl fluoride groups lies in the thermodynamic and kinetic drivers of their respective reactions. One is driven by intrinsic bond polarization, while the other is strictly governed by the protein microenvironment.

The 2-Chloro Group: Intrinsic SN2/SNAr Alkylation

The 2-chloro moiety operates primarily via direct nucleophilic substitution. The strong electron-withdrawing nature of an adjacent carbonyl (in acetamides) or an aromatic nitrogen (in pyrimidines) highly polarizes the C–Cl bond.

-

Mechanistic Causality: This polarization significantly lowers the energy of the σ* orbital (LUMO), rendering the carbon highly susceptible to attack by soft, highly polarizable nucleophiles—most notably the thiolate anion of cysteine. Because this reactivity is intrinsic to the molecule's electronic state, 2-chloro groups often exhibit high background reactivity. If not heavily sterically shielded, they will indiscriminately alkylate abundant cellular scavengers like glutathione (GSH), leading to rapid in vivo clearance and potential idiosyncratic toxicity.

The 4-Sulfonyl Fluoride Group: Context-Dependent SuFEx

In contrast, the 4-sulfonyl fluoride group leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. The S–F bond is exceptionally stable in aqueous environments at physiological pH.

-

Mechanistic Causality: The hexavalent sulfur is sterically protected, and the highly electronegative fluorine atom is a poor leaving group in water. Reactivity is strictly proximity-driven. For the exchange to occur, the target protein must provide a specific microenvironment—typically a hydrogen bond donor to coordinate the fluorine atom (pulling electron density and enhancing its leaving group ability) and a basic residue to deprotonate the attacking nucleophile. This dual-activation mechanism allows sulfonyl fluorides to target a broader array of "harder" nucleophiles, including Tyrosine, Lysine, Serine, and Histidine, with near-zero background reactivity[1].

Caption: Reaction mechanisms of 2-chloro vs 4-sulfonyl fluoride warheads.

Comparative Reactivity Profile

To guide rational drug design, the quantitative and qualitative parameters of both warheads are summarized below.

| Parameter | 2-Chloro Group (e.g., Chloroacetamide) | 4-Sulfonyl Fluoride Group (SuFEx) |

| Primary Reaction Mechanism | SN2 Alkylation / SNAr | Sulfur(VI) Fluoride Exchange (SuFEx) |

| Target Nucleophiles | Cysteine (Thiolate) > Histidine | Tyrosine, Lysine, Serine, Threonine, Histidine |

| Intrinsic Reactivity | High (Electrophile-driven) | Low (Proximity and context-driven) |

| Aqueous Stability (pH 7.4) | Moderate to Low (Prone to hydrolysis/GSH) | Exceptionally High (Stable for days/weeks) |

| GSH Half-Life (Typical) | Minutes to Hours | > 24 Hours (Often completely unreactive) |

| Leaving Group | Chloride (Cl⁻) | Fluoride (F⁻) |

| Adduct Formed | Thioether / Amine | Sulfonate (from -OH) / Sulfonamide (from -NH₂) |

Case Studies in Target Engagement

Recent comparative studies highlight the divergent outcomes when deploying these two warheads on identical scaffolds:

-

EGFR Inhibition: In the development of third-generation EGFR inhibitors targeting the L858R/T790M/C797S mutant, researchers directly compared chloroacetamide and sulfonyl fluoride warheads. The alkylating chloroacetamide displayed low potency due to poor geometric alignment with the mutated active site. Conversely, the 4-sulfonyl fluoride derivatives successfully inhibited the kinase by accommodating the altered active site geometry and forming a stable sulfonate adduct[2].

-

GPCR Targeting: For the Human Adenosine A3 Receptor (hA3AR), a 4-fluorosulfonylphenyl warhead was strategically positioned to interact with Tyr265. The flexibility of the linker allowed the sulfonyl fluoride to achieve proximity, resulting in a highly potent, wash-resistant covalent antagonist—a feat difficult to achieve with highly reactive 2-chloro groups that would non-specifically alkylate surface cysteines before reaching the deep transmembrane binding pocket[3].

-

NNMT Inhibitors: In targeting Nicotinamide N-Methyltransferase (NNMT), chloroacetamides were utilized to target non-catalytic cysteine residues, while sulfonyl fluorides were specifically designed to target active site serines, demonstrating the orthogonal nucleophile preference of these two functional groups[4].

Experimental Workflows for Covalent Profiling

To ensure scientific integrity, covalent warheads must be evaluated using self-validating systems that measure both off-target liability and specific target engagement.

Protocol A: Intrinsic Reactivity Profiling via GSH Depletion Assay

Objective: To quantify the off-target liability and intrinsic electrophilicity of the warhead.

-

Step 1: Prepare a 10 mM solution of Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Step 2: Add the covalent ligand (dissolved in DMSO) to a final concentration of 100 µM. Ensure the final DMSO concentration is ≤ 1% to prevent solvent-induced artifacts.

-

Step 3: Incubate the reaction mixture at 37°C under continuous orbital shaking.

-

Step 4: Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes).

-

Step 5: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to pellet any precipitates.

-

Step 6: Analyze the supernatant using LC-MS/MS (MRM mode) to quantify the remaining parent compound. Plot the natural log of the remaining concentration versus time to calculate the pseudo-first-order half-life (

). -

Causality of Experimental Design: Quenching with cold organic solvent immediately halts the reaction by precipitating the GSH and denaturing any trace enzymes, ensuring the LC-MS readout accurately reflects the exact time-point kinetics.

Protocol B: Covalent Target Engagement and Residue Mapping

Objective: To confirm irreversible binding and pinpoint the specific modified amino acid residue.

-

Step 1: Incubate 10 µM of the recombinant target protein with a 10-fold molar excess (100 µM) of the covalent ligand in a physiological buffer (e.g., HEPES pH 7.4, 150 mM NaCl) for 2 hours at room temperature.

-

Step 2 (Intact Mass): Desalt a 10 µL aliquot using a C4 ZipTip to remove unbound ligand. Analyze via ESI-TOF MS. Deconvolute the spectra to observe the mass shift.

-

Expected Shift for 2-Chloro: + [Ligand Mass - 36.46 Da (HCl)]

-

Expected Shift for 4-Sulfonyl Fluoride: +[Ligand Mass - 20.00 Da (HF)]

-

-

Step 3 (Denaturation): Denature the remaining protein using 8M Urea. Reduce disulfide bonds with 10 mM DTT (30 min, 56°C) and alkylate free cysteines with 20 mM Iodoacetamide (30 min, dark).

-

Step 4 (Digestion): Dilute the urea concentration to < 2M and add Trypsin (1:50 enzyme-to-protein ratio). Digest overnight at 37°C.

-

Step 5 (Peptide Mapping): Quench with 1% Formic Acid. Analyze the peptide fragments via nanoLC-MS/MS. Use search algorithms with variable modifications corresponding to the warhead adduct to pinpoint the exact modified residue.

-

Causality of Experimental Design: Denaturation and iodoacetamide alkylation are performed after the intact mass analysis and initial incubation. This ensures that the covalent adduct formed in the native, folded state is preserved, while preventing unreacted warheads from artifactually modifying unfolded residues during the digestion phase.

Caption: Experimental workflow for validating covalent target engagement.

References

- Source: acs.

- Source: acs.

- Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT)

- Source: unipr.

Sources

Targeted Covalent Inhibition: A Technical Guide to Pyrimidine Sulfonyl Fluorides in Drug Discovery

Executive Summary

In the evolving landscape of targeted covalent inhibitors (TCIs), the shift from highly reactive, broadly electrophilic warheads (e.g., acrylamides targeting cysteine) to context-dependent electrophiles has opened new frontiers in rational drug design. Among these, pyrimidine sulfonyl fluorides have emerged as a privileged class of molecules. By synergizing the robust molecular recognition of the pyrimidine scaffold with the precise, microenvironment-activated reactivity of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, researchers can now target less nucleophilic residues such as lysine and tyrosine[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality, highlight key literature applications, and provide field-proven synthetic protocols for deploying pyrimidine sulfonyl fluorides in modern drug discovery workflows.

Mechanistic Rationale: The Causality of Scaffold and Warhead

The success of pyrimidine sulfonyl fluorides is not coincidental; it is rooted in the synergistic causality between the recognition motif and the electrophile.

The Pyrimidine Core: A Privileged Recognition Motif

The pyrimidine ring is a ubiquitous heterocycle in medicinal chemistry. In the context of kinase inhibitors, pyrimidine derivatives (such as 2-anilinopyrimidines and 3-aminopyrazoles) act as adenine mimetics. They are engineered to dock into the ATP-binding orthosteric pocket, forming critical bidentate hydrogen bonds with the kinase hinge region[2]. This high-affinity reversible binding is the mandatory first step, acting as the "homing beacon" that dictates the spatial orientation of the attached warhead.

Sulfonyl Fluorides: Context-Dependent Electrophiles

Unlike sulfonyl chlorides, which are highly susceptible to aqueous hydrolysis and indiscriminately reactive, sulfonyl fluorides possess a highly stable S–F bond[2]. This stability ensures that the warhead remains inert in systemic circulation. The S–F bond is only activated when the molecule is precisely positioned within a protein binding pocket where a specific microenvironment—often featuring proximal basic residues or a hydrogen-bond network—lowers the pKa of a target nucleophile (Lys or Tyr) and facilitates the departure of the fluoride ion[3]. This is the essence of SuFEx chemistry in biological systems: reactivity driven entirely by binding context.

Figure 1: Mechanistic pathway of pyrimidine sulfonyl fluorides achieving targeted covalent inhibition via SuFEx.

Key Applications in the Literature

The literature demonstrates the versatility of pyrimidine sulfonyl fluorides across both enzymatic and non-enzymatic targets.

Broad-Spectrum Kinase Profiling (XO44)

Quantifying inhibitor interactions with endogenous kinases in live cells is a persistent challenge. Taunton et al. designed XO44 , a probe based on a pyrimidine 3-aminopyrazole scaffold equipped with a sulfonyl fluoride warhead[2]. By analyzing co-crystal structures, the team determined that a specific linker length optimally positioned the phenylsulfonyl fluoride proximal to the conserved catalytic lysine in the ATP-binding site[2]. XO44 successfully captured up to 133 kinases in live cells, serving as a premier chemoproteomic tool for broad-spectrum occupancy profiling[1].

Mutant-Selective EGFR Inhibition (UPR1444)

The emergence of the C797S mutation in EGFR renders third-generation covalent inhibitors (like osimertinib, which target Cys797) ineffective[4]. To overcome this, researchers developed UPR1444 (Compound 11), utilizing a 2-anilino-5-chloropyrimidine scaffold[4]. By installing a sulfonyl fluoride warhead, UPR1444 bypasses the mutated serine and instead forms a covalent sulfonamide bond with the catalytic Lys745, restoring potent irreversible inhibition against the triple-mutant EGFR (L858R/T790M/C797S)[4].

Protein-Protein Interaction (PPI) Disruption (TMX-2164)

Beyond kinases, pyrimidine sulfonyl fluorides are breaking ground in PPIs. The BCL6 homodimer interface is a challenging target due to its shallow nature. Researchers rationally designed TMX-2164 , a covalent inhibitor where the pyrimidine core anchors the molecule by interacting with Arg28, while the sulfonyl fluoride warhead is precisely vectored to react with the hydroxyl group of Tyrosine 58[5]. This resulted in a highly potent (IC50 = 152 nM) and sustained target engagement[5].

Quantitative Summary of Key Compounds

| Compound | Target Protein | Scaffold Architecture | Targeted Residue | Key Efficacy Metric |

| XO44 | Broad Kinome (133 kinases) | Pyrimidine 3-aminopyrazole | Conserved Catalytic Lysine | Broad cellular target engagement[1] |

| UPR1444 | EGFR (L858R/T790M/C797S) | 2-anilino-5-chloropyrimidine | Lys745 | Potent irreversible inhibition[4] |

| TMX-2164 | BCL6 (PPI Interface) | Pyrimidine-hybrid macrocycle | Tyrosine 58 | IC50 = 152 nM[5] |

Synthetic Methodologies & Experimental Protocols

Synthesizing pyrimidine sulfonyl fluorides requires precision. Traditional methods involving sulfonyl chlorides and harsh fluorinating agents often lead to degradation of complex heterocyclic scaffolds. The modern, field-proven approach utilizes Palladium-catalyzed sulfination of an aryl/heteroaryl halide followed by mild electrophilic fluorination[5].

Protocol: Two-Step Synthesis via DABSO and NFSI

Causality of Reagents:

-

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is utilized as a bench-stable, solid surrogate for gaseous SO2, allowing safe and stoichiometric control during the Pd-catalyzed insertion[5].

-

NFSI (N-Fluorobenzenesulfonimide) is chosen as the electrophilic fluorinating agent because it operates under mild, room-temperature conditions, preventing the hydrolysis or side-reactions typical of nucleophilic fluoride sources (like KF)[5].

Step 1: Palladium-Catalyzed Sulfination

-

Preparation: In an oven-dried Schlenk tube under an inert argon atmosphere, combine the halogenated pyrimidine precursor (1.0 equiv), DABSO (0.6 equiv), and PdCl2(AmPhos)2 catalyst (0.05 equiv).

-

Solvent & Base: Add anhydrous isopropanol (i-PrOH) and triethylamine (TEA, 3.0 equiv)[5]. Scientific Insight: i-PrOH acts as an optimal protic solvent that stabilizes the intermediate sulfinate salt without competing as a nucleophile.

-

Reaction: Heat the mixture to 75 °C and stir for 12–16 hours[5].

-

Validation: Monitor the consumption of the starting material via LC-MS. The intermediate pyrimidine sulfinate salt will appear as the [M-H+SO2]- mass peak.

Step 2: Electrophilic Fluorination

-

Cooling & Reagent Addition: Cool the reaction mixture to room temperature (rt). Directly add NFSI (1.5 equiv) to the crude sulfinate mixture[5].

-

Reaction: Stir at room temperature for 2–4 hours[5]. Scientific Insight: The electron-deficient nature of NFSI facilitates a rapid, clean transfer of fluorine to the sulfur center.

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure pyrimidine sulfonyl fluoride.

Figure 2: Step-by-step synthetic workflow for pyrimidine sulfonyl fluorides using DABSO and NFSI.

Conclusion

Pyrimidine sulfonyl fluorides represent a masterclass in rational drug design. By combining the orthosteric anchoring capabilities of the pyrimidine ring with the context-dependent SuFEx reactivity of the sulfonyl fluoride warhead, researchers can achieve highly selective, irreversible inhibition of previously intractable targets. As chemoproteomic platforms expand, this scaffold-warhead combination will undoubtedly serve as a cornerstone for the next generation of covalent therapeutics.

References

-

Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes Source: National Institutes of Health (NIH) / JACS URL:[Link]

-

Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry Source: RSC Publishing URL:[Link]

-

A Sulfonyl Fluoride Derivative Inhibits EGFRL858R/T790M/C797S by Covalent Modification Source: UniPR.it URL:[Link]

-

Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface Source: National Institutes of Health (NIH) / ACS Med Chem Lett URL:[Link]

-

Structure-based design and analysis of SuFEx chemical probes Source: National Institutes of Health (NIH) / Curr Opin Chem Biol URL:[Link]

Sources

- 1. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 2. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. air.unipr.it [air.unipr.it]

- 5. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of SuFEx Probes Using 2-Chloropyrimidine-4-sulfonyl Fluoride

This Application Note is structured to guide researchers through the rational design, synthesis, and validation of SuFEx probes based on the 2-chloropyrimidine-4-sulfonyl fluoride scaffold.

Abstract

Sulfur-Fluoride Exchange (SuFEx) chemistry has revitalized covalent drug discovery by offering "sleeping beauty" warheads—electrophiles that are stable in aqueous plasma but highly reactive within specific protein binding pockets. This guide details the protocol for utilizing 2-chloropyrimidine-4-sulfonyl fluoride (2-Cl-Pyr-4-SF) as a bifunctional linchpin. Unlike simple phenyl sulfonyl fluorides, the pyrimidine core offers tunable heteroaromatic activation. This protocol demonstrates how to selectively displace the 2-chloro substituent with a recognition ligand (amine) while preserving the 4-sulfonyl fluoride warhead for subsequent proteomic labeling.

Chemical Logic & Mechanism

The utility of 2-Cl-Pyr-4-SF rests on a distinct reactivity dichotomy between the C2 and C4 positions.

-

The C2-Position (Ligand Attachment Site): The chlorine atom at C2 is highly activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the two ring nitrogens and the para-sulfonyl group. This allows for rapid attachment of primary or secondary amines (the "ligand") under mild conditions. -

The C4-Position (The Warhead): The sulfonyl fluoride (

) at C4 is the SuFEx center. While electron-deficient, the S-F bond is kinetically stable against hydrolysis and standard nucleophilic attack, resisting the conditions used to displace the C2-chlorine. It only reacts when "activated" by the specific microenvironment of a protein active site (e.g., proximity to Tyr, Lys, Ser, or His residues) [1].

Reaction Pathway Visualization

The following diagram illustrates the selective synthesis workflow and the subsequent biological mechanism.

[1]

Safety & Handling

-

Sulfonyl Fluorides: While generally stable, they are covalent modifiers. Avoid inhalation or skin contact.

-

Fluoride Salts: If synthesizing the scaffold from chloride, KHF2 is corrosive and toxic.

-

Pressure: Reactions involving

gas (if used for precursor synthesis) require rated pressure vessels.

Experimental Protocol

Materials[2][3][4][5][6]

-

Scaffold: 2-Chloropyrimidine-4-sulfonyl fluoride (Commercial or synthesized via Section 4.3).

-

Ligand: Primary or secondary amine containing the recognition motif (e.g., a kinase inhibitor pharmacophore or an alkyne tag for proteomics).

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Solvent: Anhydrous THF, DCM, or Acetonitrile (MeCN).

-

QC:

NMR (Essential).

Probe Synthesis (The Coupling Step)

This step attaches your targeting ligand to the scaffold.

-

Preparation: Dissolve 2-Chloropyrimidine-4-sulfonyl fluoride (1.0 equiv) in anhydrous THF (0.1 M concentration) in a round-bottom flask. Cool to 0 °C in an ice bath.

-

Note: Cooling is critical to maximize regioselectivity and prevent premature hydrolysis or double-addition.

-

-

Addition: Dissolve the Amine Ligand (1.0–1.1 equiv) and DIPEA (1.2 equiv) in a minimal amount of THF. Add this solution dropwise to the scaffold solution over 10–15 minutes.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature (RT). Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of the starting chloride.

-

Observation: The

group is robust; you should observe the mass of [Ligand + Pyrimidine +

-

-

Workup: Dilute with EtOAc and wash with cold 0.1 M HCl (to remove excess amine/base), followed by brine. Dry over

and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Caution: Avoid methanolic solvents if possible during storage, as prolonged exposure can lead to solvolysis, though the pyrimidine core is relatively stable.

-

Synthesis of the Scaffold (If not commercial)

If you must synthesize the 2-chloropyrimidine-4-sulfonyl fluoride starting material:

-

Thiolation: React 2,4-dichloropyrimidine with NaSH (1 equiv) at 0°C to selectively install the thiol at the 4-position (yielding 2-chloropyrimidine-4-thiol). The 4-position is more electrophilic than the 2-position for direct nucleophilic attack by thiols [2].

-

Oxidative Fluorination: Treat the thiol with Selectfluor (or

/KF) in MeCN/Water to convert the -SH directly to -

Quality Control & Validation

Every batch must pass the following checks before biological use.

| QC Method | Expected Result | Failure Mode |

| Singlet around +60 to +65 ppm (relative to | Disappearance of signal (Hydrolysis) or shift to -75 ppm (Fluoride ion). | |

| LC-MS | Parent ion [M+H]+ corresponding to Probe. | Mass of [M-F+OH] indicates hydrolysis to sulfonic acid. |

| Stability | >95% intact after 24h in PBS (pH 7.4). | Rapid degradation suggests the ligand has destabilized the core. |

Biological Application: Chemoproteomics

Once synthesized, the probe is used to label the proteome.

-

Incubation: Add probe (1–10 µM) to cell lysate or live cells. Incubate for 1–4 hours at 37 °C.

-

Click Chemistry (Optional): If the ligand contains an alkyne, perform CuAAC with an Azide-Biotin or Azide-Fluorophore reporter.

-

Analysis: SDS-PAGE (fluorescence) or LC-MS/MS (enrichment) to identify modified peptides.

-

Target Residues: Look for modification masses on Tyrosine (Tyr), Lysine (Lys), Histidine (His), or Serine (Ser). The mass shift will be equal to the Probe Mass minus HF (20.01 Da) .

-

Troubleshooting

Problem: Low Yield in Coupling Step

-